3-Bromo-1-ethyl-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

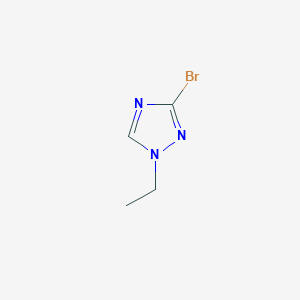

3-Bromo-1-ethyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the family of 1,2,4-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a bromine atom and an ethyl group attached to the triazole ring makes this compound unique and of interest in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-ethyl-1H-1,2,4-triazole typically involves the bromination of 1-ethyl-1H-1,2,4-triazole. This can be achieved by reacting 1-ethyl-1H-1,2,4-triazole with bromine in an appropriate solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-1-ethyl-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction Reactions: The triazole ring can be reduced under specific conditions to form partially or fully hydrogenated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 3-amino-1-ethyl-1H-1,2,4-triazole, 3-thio-1-ethyl-1H-1,2,4-triazole, and 3-alkoxy-1-ethyl-1H-1,2,4-triazole.

Oxidation Reactions: Products include this compound oxides.

Reduction Reactions: Products include partially or fully hydrogenated triazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

3-Bromo-1-ethyl-1H-1,2,4-triazole features a five-membered ring containing three nitrogen atoms and two carbon atoms. The synthesis typically involves the bromination of 1-ethyl-1H-1,2,4-triazole using bromine in solvents like chloroform or dichloromethane. This reaction can be optimized in industrial settings using continuous flow reactors for enhanced safety and efficiency.

Biochemical Properties

This compound exhibits a range of biochemical properties that make it suitable for various applications:

- Ligand Formation : It acts as a ligand for transition metals, forming coordination complexes.

- Enzyme Interaction : The nitrogen atoms in the triazole ring allow it to interact with enzymes, potentially inhibiting critical biochemical pathways.

- Biological Activity : It has shown promise in antimicrobial, antifungal, and anticancer activities.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its ability to participate in substitution reactions allows for the formation of derivatives with enhanced biological activities.

Biology

Research has highlighted its potential biological activities:

- Antimicrobial Properties : It demonstrates significant inhibition against various pathogens. For example, studies have shown effective antibacterial activity against E. coli and S. aureus, with zones of inhibition ranging from 14 mm to 28 mm.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 25 |

- Antifungal Activity : Similar compounds are known to inhibit fungal growth by targeting enzymes involved in cell wall synthesis.

Medicine

The compound is under investigation for its potential as a pharmaceutical intermediate:

- Anticancer Activity : In vitro studies have demonstrated that it induces apoptosis in cancer cells. Cytotoxic assays revealed IC50 values indicating significant antiproliferative activity across various cancer cell lines.

| Compound | Biological Activity | IC50 (µg/mL) | Notes |

|---|---|---|---|

| 3a | Antiproliferative | 45 | Strongest activity against cancer cells |

| 3b | Antimicrobial | 20 | Effective against Gram-positive bacteria |

| 3c | Anti-inflammatory | 50 | Reduced TNF-α levels significantly |

Case Study: Cytokine Release Inhibition

A study involving peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) demonstrated that treatment with this compound significantly inhibited the release of pro-inflammatory cytokines such as TNF-α. This suggests its potential role in modulating inflammatory responses.

Mecanismo De Acción

The mechanism of action of 3-Bromo-1-ethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-1-methyl-1H-1,2,4-triazole

- 3-Bromo-1-phenyl-1H-1,2,4-triazole

- 3-Bromo-1-propyl-1H-1,2,4-triazole

Uniqueness

3-Bromo-1-ethyl-1H-1,2,4-triazole is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds that have different alkyl or aryl substituents.

Actividad Biológica

3-Bromo-1-ethyl-1H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has garnered attention in pharmaceutical chemistry due to its diverse biological activities. This article examines the compound's biological activity, focusing on its antimicrobial, antifungal, anticancer properties, and its mechanisms of action.

Overview of this compound

This compound is synthesized through various methods and characterized by its unique chemical structure that allows it to interact with biological systems effectively. The compound has been studied for its potential applications in medicinal chemistry and agriculture.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism involves disrupting cellular processes in bacteria and fungi.

- In vitro Studies : In studies evaluating its antibacterial activity against Gram-positive and Gram-negative bacteria, this compound demonstrated effective inhibition comparable to standard antibiotics. For instance, derivatives of triazoles have shown zones of inhibition ranging from 14 mm to 28 mm against pathogens like E. coli and S. aureus .

Antifungal Activity

The compound has also been tested for antifungal properties. Similar triazole derivatives are known to inhibit the growth of fungi by targeting specific enzymes involved in cell wall synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various pathways:

- Cytotoxicity Assays : In MTT assays, the compound exhibited cytotoxic effects on various cancer cell lines with IC50 values indicating significant antiproliferative activity .

Enzyme Interaction

The nitrogen atoms within the triazole ring play a crucial role in binding to active sites of enzymes. This interaction can inhibit critical biochemical pathways essential for microbial survival and cancer cell proliferation.

Biochemical Pathways Affected

The compound is known to influence multiple biochemical pathways:

- It may affect cytokine release in immune cells, modulating inflammatory responses.

- Research indicates that it can alter the production of TNF-α and other cytokines in peripheral blood mononuclear cells (PBMCs), which is crucial for understanding its anti-inflammatory properties .

Research Findings and Case Studies

A comprehensive evaluation of various derivatives of this compound has been conducted:

| Compound | Biological Activity | IC50 (µg/mL) | Notes |

|---|---|---|---|

| 3a | Antiproliferative | 45 | Strongest activity against cancer cells |

| 3b | Antimicrobial | 20 | Effective against Gram-positive bacteria |

| 3c | Anti-inflammatory | 50 | Reduced TNF-α levels significantly |

Case Study: Cytokine Release Inhibition

In a study involving PBMC cultures stimulated with LPS and PHA:

Propiedades

IUPAC Name |

3-bromo-1-ethyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDWEAXPUUZRBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.